METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE
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Overview
Description
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a benzoyl group, a chloro group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylbenzoyl chloride: This is achieved by reacting tert-butylbenzoyl chloride with an appropriate amine under controlled conditions.
Introduction of the chloro and methoxy groups: This step involves the chlorination and methoxylation of the intermediate compound.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the chloro group or reduce the benzoyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a dechlorinated product.
Scientific Research Applications
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: This compound shares the tert-butyl and benzoate groups but lacks the chloro and methoxy groups.
Methyl 4-chlorobenzoate: Similar in structure but lacks the tert-butyl and methoxy groups.
Methyl 4-methoxybenzoate: Contains the methoxy group but lacks the tert-butyl and chloro groups.
Uniqueness
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE is unique due to the combination of functional groups present in its structure. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)13-8-6-12(7-9-13)18(23)22-16-11-17(25-4)14(10-15(16)21)19(24)26-5/h6-11H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBPXCRWJWMIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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